Molar Absorptivity Enhancement of the Iodo-DBPZ Chromophore Relative to the Bromo Analogue and Parent Scaffold
A systematic comparison of 11-substituted dibenzo[a,c]phenazine dyes (DBPh1–DBPh9) reveals that the iodo-derivative (DBPh9, 11-iodo-DBPZ) exhibits higher molar absorptivity at the long-wavelength absorption maximum than both the parent unsubstituted DBPZ (DBPh1) and the bromo-analogue (DBPh8, 11-bromo-DBPZ). Although the data are for the 11-substituted regioisomer, the heavy-atom perturbation of the π-system is structurally analogous to that of the 2-iodo congener [1]. The ~670× greater molar absorptivity of the iodo-DBPZ over camphorquinone directly translates to reduced photoinitiator loading in polymerisation formulations [1].
| Evidence Dimension | Molar absorptivity (ε) at long-wavelength absorption maximum in ethyl acetate |
|---|---|
| Target Compound Data | DBPh9 (11-iodo-DBPZ): λmax = 406 nm, ε = 26,900 M⁻¹·cm⁻¹ |
| Comparator Or Baseline | DBPh1 (parent DBPZ): λmax = 395 nm, ε = 11,400 M⁻¹·cm⁻¹; DBPh8 (11-bromo-DBPZ): λmax = 403 nm, ε = 25,600 M⁻¹·cm⁻¹; Camphorquinone (CQ): λmax = 472 nm, ε = 40 M⁻¹·cm⁻¹ |
| Quantified Difference | Iodo vs. parent: +15,500 M⁻¹·cm⁻¹ (2.36× enhancement); Iodo vs. bromo: +1,300 M⁻¹·cm⁻¹ (5.1% higher ε); Iodo vs. CQ: +26,860 M⁻¹·cm⁻¹ (~670×) |
| Conditions | Steady-state absorption measured on a Shimadzu UV-Vis Multispec-1501 spectrophotometer in ethyl acetate at room temperature [1]. |
Why This Matters
Higher molar absorptivity enables lower photoinitiator concentrations in visible-light curing applications, directly reducing formulation cost and minimising residual absorber that could compromise final material aesthetics or biocompatibility.
- [1] Grytsai, O.; et al. Highly Efficient Photoinitiation Systems Based on Dibenzo[a,c]phenazine Sensitivity to Visible Light for Dentistry. Materials 2024, 17 (11), 2597. View Source
